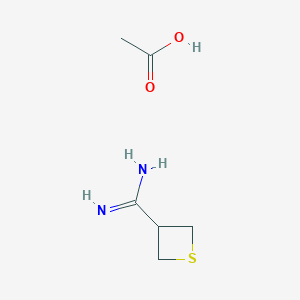
Acetic acid;thietane-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;thietane-3-carboximidamide: is a chemical compound with the molecular formula C_4H_6N_2O_2S It is a derivative of acetic acid and thietane, featuring a carboximidamide group attached to the thietane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;thietane-3-carboximidamide typically involves the reaction of thietane with acetic acid under specific conditions. One common method is the nucleophilic substitution reaction, where thietane reacts with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Acetic acid;thietane-3-carboximidamide: can undergo various types of chemical reactions, including:
Oxidation: : The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboximidamide group can be reduced to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the thietane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H_2O_2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: : Nucleophiles such as amines or alcohols, along with a suitable solvent like dichloromethane (DCM), are employed.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Substituted thietanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid;thietane-3-carboximidamide: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;thietane-3-carboximidamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but often include interactions with metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Acetic acid;thietane-3-carboximidamide: is unique due to its combination of acetic acid and thietane functionalities. Similar compounds include:
Acetic acid derivatives: : Compounds like acetic anhydride or acetamide.
Thietane derivatives: : Other thietane-based compounds with different substituents.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of This compound .
Eigenschaften
IUPAC Name |
acetic acid;thietane-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.C2H4O2/c5-4(6)3-1-7-2-3;1-2(3)4/h3H,1-2H2,(H3,5,6);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWDAIDSJZXGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CS1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














